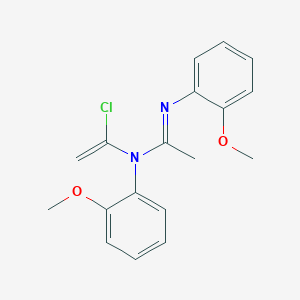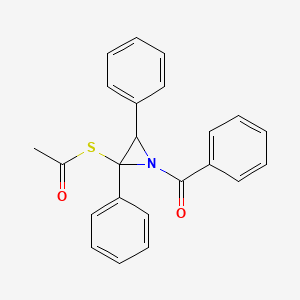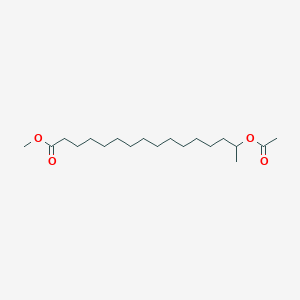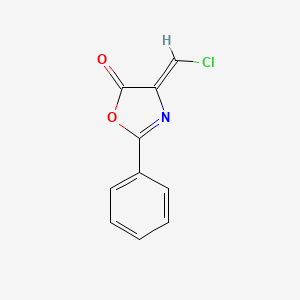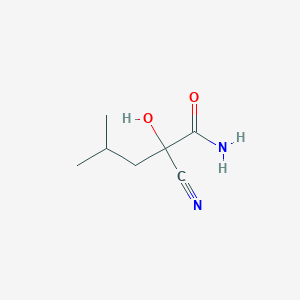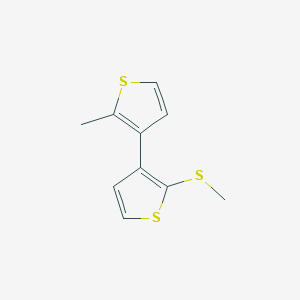
2-Methyl-2'-(methylsulfanyl)-3,3'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings This particular compound is characterized by the presence of a methyl group and a methylsulfanyl group attached to the thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated thiophene under the catalysis of palladium. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
Industrial production of 2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Applications De Recherche Scientifique
2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. This property is particularly valuable in organic electronics, where it can enhance the performance of devices such as organic field-effect transistors and organic photovoltaics .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: Lacks the methyl and methylsulfanyl groups, resulting in different electronic properties.
3,3’-Dibromo-2,2’-bithiophene: Contains bromine atoms, which can be used for further functionalization.
2-Methyl-3,3’-bithiophene: Similar structure but without the methylsulfanyl group.
Uniqueness
2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene is unique due to the presence of both a methyl group and a methylsulfanyl group. These substituents influence the compound’s electronic properties, making it more versatile for applications in organic electronics and materials science .
Propriétés
Numéro CAS |
88674-01-5 |
|---|---|
Formule moléculaire |
C10H10S3 |
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
2-methyl-3-(2-methylsulfanylthiophen-3-yl)thiophene |
InChI |
InChI=1S/C10H10S3/c1-7-8(3-5-12-7)9-4-6-13-10(9)11-2/h3-6H,1-2H3 |
Clé InChI |
JFSXOISBLVXWKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CS1)C2=C(SC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


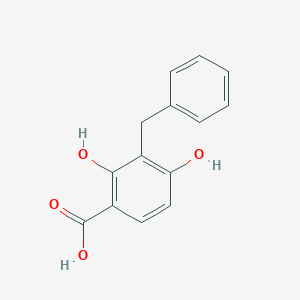
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)
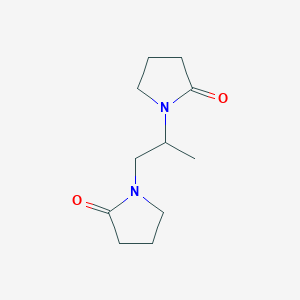

![2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14384957.png)
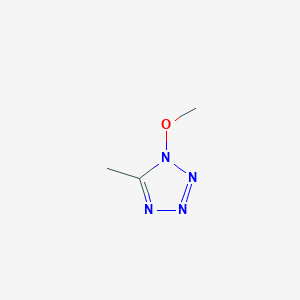

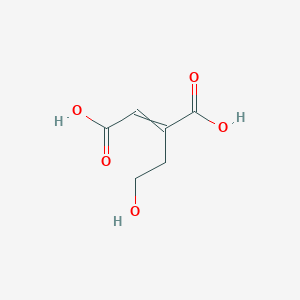
![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
